molecular formula C9H19NSi B1354185 Ethynamine, N,N-diethyl-2-(trimethylsilyl)- CAS No. 33567-68-9

Ethynamine, N,N-diethyl-2-(trimethylsilyl)-

Cat. No.: B1354185
CAS No.: 33567-68-9
M. Wt: 169.34 g/mol
InChI Key: MZTCNMGPGWISPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- is a chemical compound with the molecular formula C9H19NSi and a molecular weight of 169.34 g/mol.

Preparation Methods

The synthesis of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of triethyl orthoformate with amines in a one-pot synthesis . This method offers advantages such as easy automation, higher product yields, minimal waste generation, and operational simplicity . Another approach involves the reduction of nitriles or amides and nitro compounds, as well as reactions involving alkyl groups such as S_N2 reactions of alkyl halides with ammonia or other amines .

Chemical Reactions Analysis

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- has a wide range of scientific research applications, including:

    Chemistry: It acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which are inhibitors of amino acid adenylation enzymes.

    Biology: Its unique properties make it useful in various biological studies and experiments.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethynamine, N,N-diethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as a reagent in the preparation of α-hydroxyacyl-AMS macrocycles, which inhibit amino acid adenylation enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Ethynamine, N,N-diethyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:

    N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group on the nitrogen atom.

    N-ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

    N-methyl-1-propanamine: A secondary amine with a methyl group and a propyl group on the nitrogen atom. The uniqueness of Ethynamine, N,N-diethyl-2-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar amines.

Properties

IUPAC Name

N,N-diethyl-2-trimethylsilylethynamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NSi/c1-6-10(7-2)8-9-11(3,4)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTCNMGPGWISPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465711
Record name Ethynamine, N,N-diethyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33567-68-9
Record name Ethynamine, N,N-diethyl-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.